Sodium 1-benzylaziridine-2-carboxylate
Overview
Description
Sodium 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C10H10NNaO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, which is known for its high reactivity due to ring strain
Mechanism of Action
Target of Action
Sodium 1-benzylaziridine-2-carboxylate primarily targets the aziridine ring in organic chemistry . The aziridine ring is a three-membered ring, also referred to as azaethylene or ethylenimine . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .
Mode of Action
The compound interacts with its targets through nucleophilic ring opening reactions . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of nitrogen-containing biologically active molecules . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs .
Result of Action
The result of the compound’s action is the formation of nitrogen-containing biologically active molecules . These molecules have applications in the synthesis of a variety of biologically and pharmaceutically important drugs .
Action Environment
The action of this compound is influenced by the presence of electron-withdrawing substituents and protic or Lewis acids . These factors can activate the aziridine ring, facilitating its interaction with incoming nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-benzylaziridine-2-carboxylate typically involves the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-benzylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include benzylamine and other nucleophiles, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with benzylamine yields N-benzylated derivatives .
Scientific Research Applications
Sodium 1-benzylaziridine-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
N-Benzylaziridine: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness: Sodium 1-benzylaziridine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial .
Properties
IUPAC Name |
sodium;1-benzylaziridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBUEBBXOPNHCR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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